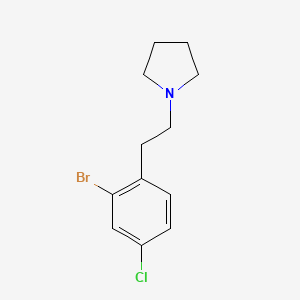
1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It features a benzyl group substituted with bromine and chlorine atoms, attached to a piperazine ring with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine can be synthesized through a multi-step process involving the following key steps:
Bromination and Chlorination: The starting material, benzyl chloride, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the benzene ring. This can be achieved using bromine and chlorine gas under controlled conditions.
Formation of Benzyl Halide: The resulting 2-bromo-4-chlorobenzyl chloride is then reacted with 4-ethylpiperazine. This step typically involves nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, displacing the chloride ion and forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large-scale reactors are used to carry out the bromination and chlorination reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl halide moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halide group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like azides, thiols, or amines.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated compounds or fully reduced hydrocarbons.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of halogenated benzyl derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents on the benzyl group can enhance binding affinity to specific targets, leading to biological effects. The piperazine ring provides a scaffold that can interact with various biological pathways, influencing the compound’s activity.
Comparación Con Compuestos Similares
1-(2-Bromo-4-chlorobenzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Bromo-4-chlorobenzyl)-4-phenylpiperazine: Contains a phenyl group, which can alter its chemical and biological properties.
1-(2-Bromo-4-chlorobenzyl)-4-isopropylpiperazine: Features an isopropyl group, affecting its steric and electronic characteristics.
Uniqueness: 1-(2-Bromo-4-chlorobenzyl)-4-ethylpiperazine is unique due to the specific combination of bromine and chlorine substituents on the benzyl group and the ethyl group on the piperazine ring. This combination can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-[(2-bromo-4-chlorophenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOUWUAYCLJJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(3-Fluoro-4-methylphenyl)phenyl]methanol](/img/structure/B8170821.png)


![1-[(2-Bromo-4-chlorophenyl)methyl]azetidine](/img/structure/B8170844.png)
methylamine](/img/structure/B8170851.png)






